![molecular formula C17H23ClFN3O2 B2486547 (3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride CAS No. 2418596-99-1](/img/structure/B2486547.png)

(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions, including the formation of intermediates and the use of catalysts to achieve the desired product. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents involved preparing compounds with an amino- and/or hydroxy-substituted cyclic amino group at specific positions, indicating the complexity and specificity of such chemical syntheses (Egawa et al., 1984).

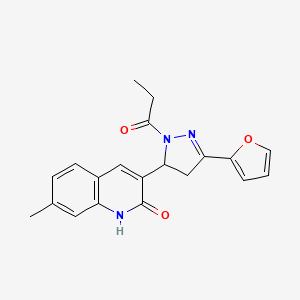

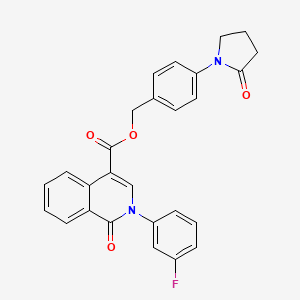

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of fluorophenyl groups, indole carboxamide, and other specific functional groups contributing to their biological activity. The structure-activity relationships of fluorinated indolecarboxamides, for example, have been extensively studied to optimize their pharmacological properties (Jacobs et al., 1994).

Chemical Reactions and Properties

Compounds such as "(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide; hydrochloride" may participate in various chemical reactions, including amidation, which is a common method for synthesizing carboxamide derivatives. This involves the reaction of carboxylic acids with amines in the presence of coupling agents to form amides (Kang et al., 2008).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. For instance, the solvent dependence of optical rotation in chiral compounds reveals significant insights into their physical characteristics and interactions with different solvents (Deguchi et al., 1993).

科学的研究の応用

Pharmacokinetics and Metabolism Studies

Pharmacokinetic studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body. For example, the study on the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist in humans revealed insights into the metabolic pathways and excretion patterns of pharmacologically active compounds, emphasizing the importance of such research in drug development (Shaffer et al., 2008). Similar investigations on other compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, further illustrate how detailed pharmacokinetic profiles inform the safety and efficacy profiles of new drugs (Renzulli et al., 2011).

Drug Metabolism and Potential Toxicity

Research on drug metabolism not only helps in understanding how a drug is processed in the body but also in identifying potential metabolites that could contribute to efficacy or toxicity. For instance, studies on the metabolism of di-iso-nonylphthalate (DINP) in humans after oral dosing highlight the role of metabolic profiling in assessing exposure and potential health impacts of chemical substances (Koch & Angerer, 2007).

Investigations into Drug Efficacy and Safety

Clinical and preclinical studies are fundamental to determining the therapeutic potential and safety of new compounds. Research into the effects of various pharmacological agents on human health, such as the study on the analgesic efficacy and safety of flupirtine in patients with cancer pain (Scheef & Wolf-Gruber, 1985), showcases the diverse applications of scientific research in developing new treatment options.

Metabolite Identification and Characterization

Identifying and characterizing metabolites is crucial for understanding the full range of a drug's effects. For example, the study on the absorption, distribution, metabolism, and excretion of KAE609, a new antimalarial agent, underscores the importance of comprehensive metabolite profiling in the drug development process (Huskey et al., 2016).

特性

IUPAC Name |

(3aR,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2.ClH/c18-13-7-11(9-19)4-5-12(13)10-20-16(23)17-6-2-1-3-14(17)21-15(22)8-17;/h4-5,7,14H,1-3,6,8-10,19H2,(H,20,23)(H,21,22);1H/t14-,17+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVVCQIAVGDZNS-SQQLFYIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC(=O)NC2C1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CC(=O)N[C@H]2C1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)

![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)

![5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2486482.png)